molecular formula C28H34N4O7S B2596556 6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-02-1

6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2596556
CAS No.: 688061-02-1
M. Wt: 570.66
InChI Key: PTXIIIYNIYLHOH-UHFFFAOYSA-N
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Description

6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C28H34N4O7S and its molecular weight is 570.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives can be synthesized using various techniques. For example, Chern et al. (1988) detailed a method involving anthranilamide and 2-chloro-ethyl isocyanate, which forms intermediates subsequently cyclized with an organic base to create related compounds (Chern et al., 1988).

  • Characterization of Derivatives : Synthesis and characterization of derivatives are key to understanding their properties and potential applications. For instance, Huang, Nie, and Ding (2009) synthesized 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines through aza-Wittig reactions, showing the versatility of related compounds in chemical synthesis (Huang, Nie, & Ding, 2009).

Biological Activities

  • Antimicrobial and Antitumor Activities : Certain derivatives of this compound exhibit antimicrobial and antitumor activities. Saleh et al. (2004) synthesized derivatives that were screened for their antimicrobial activity, demonstrating the compound's potential in medical applications (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

  • Inhibitory Effects on Enzyme Activity : Some derivatives have been found to inhibit enzyme activity, such as monoamine oxidase, which is relevant in neuroscience and pharmacology. Markosyan et al. (2008) studied the effects of certain compounds on brain monoamine oxidase activity, finding that most inhibited 5-HT deamination (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).

Potential Pharmaceutical Applications

  • Anticancer Agents : Novel derivatives of this compound have been evaluated as potential anticancer agents. For instance, Ghorab, Bashandy, and Alsaid (2014) prepared novel thiophene derivatives that showed significant cytotoxic activities against human breast cancer cell lines (Ghorab, Bashandy, & Alsaid, 2014).

  • PI3K Inhibitors and Anticancer Agents : Some compounds have been proposed as novel structures for PI3K inhibitors, which are important in cancer treatment. Shao et al. (2014) synthesized derivatives that showed potent antiproliferative activities in vitro against various human cancer cell lines (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

Properties

IUPAC Name

6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S/c1-36-13-11-29-26(34)17-40-28-31-22-15-24-23(38-18-39-24)14-21(22)27(35)32(28)12-5-3-4-6-25(33)30-16-19-7-9-20(37-2)10-8-19/h7-10,14-15H,3-6,11-13,16-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXIIIYNIYLHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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